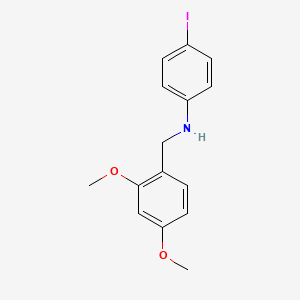

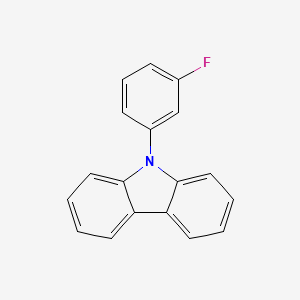

N-(2,4-dimethoxybenzyl)-4-iodoaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,4-Dimethoxybenzyl)-4-iodoaniline (DMIBA) is an organic molecule that has been studied extensively in the scientific community for its scientific research applications. DMIBA is an important building block in organic synthesis and has been used in a variety of applications, including drug delivery systems, imaging agents, and in vitro diagnostics. DMIBA also has potential applications as a therapeutic agent, as it has been shown to possess anti-inflammatory, anti-fungal, and anti-cancer properties.

科学的研究の応用

Peptide Synthesis Enhancement

Fmoc-(Dmb)Gly-OH is utilized to improve the synthetic efficiency of glycine-containing peptides in Fmoc solid-phase peptide synthesis (SPPS). It prevents aggregation during chain assembly, leading to faster and more predictable acylation and deprotection reactions.

Prevention of Aspartimide Formation

The compound is effective in preventing aspartimide formation when used to introduce a Gly residue immediately before an Asp residue. This is crucial for maintaining the integrity of the peptide sequence during synthesis.

Facilitation of Peptide Cyclization

Synthesis of Hydrophobic Transmembrane Sequences

Nucleolin-Related Peptide Synthesis

Glycine Dipeptide Derivative Applications

Fmoc-Aaa-(Dmb)Gly-OH dipeptides, which include Fmoc-(Dmb)Gly-OH, offer benefits similar to pseudoproline dipeptides for peptide sequences containing Gly. They are easy to use and can be introduced using standard coupling methods.

Enhancement of Synthetic Efficiency

Research and Development in Medicinal Chemistry

特性

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16INO2/c1-18-14-8-3-11(15(9-14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPFTRMRVPDGNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)I)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxybenzyl)-4-iodoaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclopropyl-1-[1-(2-phenoxybenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2529462.png)

![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)

![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)

![4-butoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2529474.png)

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methylpyrazol-3-yl)pyrrolidin-3-yl]but-2-enamide](/img/structure/B2529478.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)